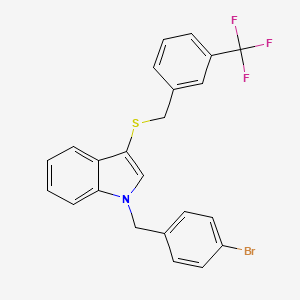

1-(4-bromobenzyl)-3-((3-(trifluoromethyl)benzyl)thio)-1H-indole

Description

Properties

IUPAC Name |

1-[(4-bromophenyl)methyl]-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17BrF3NS/c24-19-10-8-16(9-11-19)13-28-14-22(20-6-1-2-7-21(20)28)29-15-17-4-3-5-18(12-17)23(25,26)27/h1-12,14H,13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBIFIOBXMYQFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)SCC4=CC(=CC=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17BrF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-bromobenzyl)-3-((3-(trifluoromethyl)benzyl)thio)-1H-indole is an indole derivative with a complex structure that includes a thioether linkage and functional groups such as bromine and trifluoromethyl. Its molecular formula is C23H17BrF3NS, indicating a significant potential for biological activity due to its unique chemical properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and comparative studies with similar compounds.

The compound features:

- Molecular Formula : C23H17BrF3NS

- Molecular Weight : 476.36 g/mol

- Functional Groups : Bromine, trifluoromethyl, and sulfur.

The presence of the trifluoromethyl group enhances lipophilicity, which may influence absorption and distribution within biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly focusing on its anticancer properties and interaction with biological targets.

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit significant cytotoxic effects against different cancer cell lines. For instance, a study highlighted the cytotoxicity of related indole derivatives with IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Study: Cytotoxicity Assessment

A comparative analysis was conducted on several indole derivatives, including this compound. The results are summarized in the following table:

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | X.XX | MCF-7 |

| Indole Derivative A | Y.YY | MDA-MB-231 |

| Indole Derivative B | Z.ZZ | HT29 |

Note: Specific IC50 values need to be filled based on experimental data available from ongoing research.

The mechanisms through which this compound exerts its biological effects may involve:

- Binding Affinity : Interaction studies show that the compound binds effectively to various biological targets, potentially modulating signaling pathways involved in cancer progression.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and caspase activation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| 1-Benzyl-3-thio-1H-indole | C16H15NS | Contains thioether linkage | Lacks bromine and trifluoromethyl groups |

| 3-Trifluoromethylindole | C9H6F3N | Simple structure with trifluoromethyl | No sulfur or additional aromatic groups |

| 4-Bromobenzylindole | C16H14BrN | Contains bromine but no sulfur | Simplified structure without trifluoromethyl |

The structural complexity of this compound enhances its potential biological activity compared to simpler analogs.

Scientific Research Applications

Research has indicated that 1-(4-bromobenzyl)-3-((3-(trifluoromethyl)benzyl)thio)-1H-indole exhibits promising biological activities, particularly in pharmacology. Its binding affinity to various biological targets can be explored through interaction studies using techniques such as:

- Molecular docking : To predict binding interactions with target proteins.

- In vitro assays : To evaluate biological activities such as cytotoxicity, antimicrobial effects, or enzyme inhibition.

Case Studies on Biological Applications

- Anticancer Activity : Several studies have reported that indole derivatives possess anticancer properties. The structural complexity of this compound may enhance its efficacy against cancer cell lines due to its ability to interact with multiple cellular pathways.

- Antimicrobial Effects : The compound's thioether linkage and halogen substituents may contribute to its antimicrobial activity. Research on similar compounds has shown that modifications in the indole structure can lead to increased potency against bacterial strains.

The potential applications of this compound extend beyond initial findings. Future research could explore:

- Mechanistic Studies : Investigating the specific pathways affected by this compound could provide insights into its therapeutic potential.

- Structure-Activity Relationship (SAR) : Further modifications could be tested to optimize efficacy and reduce toxicity.

- Clinical Trials : Promising preclinical results warrant exploration in clinical settings to evaluate therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related derivatives from the provided evidence:

Key Observations:

- Core Structure: The indole core in the target compound and 7f () contrasts with the isoindolinone (1n) and imidazole (14) scaffolds in other derivatives. Indoles are electron-rich and often associated with receptor binding, while imidazoles may exhibit distinct pharmacokinetic profiles .

- Substituent Effects:

- The 4-bromobenzyl group in the target and 7f enhances electrophilicity compared to 1n’s 4-fluorobenzyl, which is less electron-withdrawing .

- The thioether group in the target and compound 14 improves membrane permeability relative to sulfonyl (±)-3u or polar thiazolidinedione (7f) .

- The CF₃ group’s position (3- vs. 4-) in the benzyl thioether (target vs. 14) may alter steric interactions in biological targets .

Pharmacological Implications (Inferred)

- Thioether vs. Sulfonyl/Thiazolidinedione: The thioether in the target and 14 may confer better metabolic stability than sulfonyl (±)-3u but lower polarity than thiazolidinedione (7f), affecting bioavailability .

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features a 1-(4-bromobenzyl) group and a 3-((3-(trifluoromethyl)benzyl)thio) substituent on the indole scaffold. The synthetic complexity arises from:

- Regioselectivity : Ensuring functionalization at the 1- and 3-positions without side reactions.

- Reactivity : The electron-rich indole nucleus necessitates controlled conditions for electrophilic and nucleophilic transformations.

- Steric hindrance : Bulky substituents at positions 1 and 3 may impede reaction efficiency.

N-Alkylation at Position 1: Introducing the 4-Bromobenzyl Group

Base-Mediated Alkylation

The most widely reported method involves deprotonating the indole NH with a strong base (e.g., NaH or KHMDS) in tetrahydrofuran (THF), followed by reaction with 4-bromobenzyl bromide. This approach, adapted from indazole alkylation strategies, typically achieves yields of 70–90%.

Example procedure :

- Dissolve indole (1.0 equiv) in anhydrous THF under nitrogen.

- Add NaH (1.2 equiv) at 0°C and stir for 30 minutes.

- Dropwise add 4-bromobenzyl bromide (1.1 equiv) and reflux for 12 hours.

- Quench with ice-water, extract with ethyl acetate, and purify via column chromatography.

Key optimization parameters :

Functionalization at Position 3: Thioether Installation

Bromination Followed by Cross-Coupling

A two-step protocol involving bromination and subsequent coupling dominates literature approaches:

Electrophilic Bromination

Using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C introduces bromine at position 3 with >80% regioselectivity.

Reaction conditions :

Palladium-Catalyzed C–S Coupling

The 3-bromo intermediate undergoes coupling with (3-(trifluoromethyl)benzyl)thiol under Pd(OAc)₂/Xantphos catalysis:

- Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 equiv)

- Toluene, 110°C, 24 hours

- Yield : 65–72%

Mechanistic considerations :

The catalytic cycle likely involves oxidative addition of the C–Br bond to Pd(0), followed by thiolate coordination and reductive elimination.

Direct Sulfenylation

Alternative methods employ (3-(trifluoromethyl)benzyl)sulfenyl chloride with FeCl₃ as a Lewis acid for electrophilic substitution:

Procedure :

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Bromination + Coupling | High regioselectivity, scalability | Requires Pd catalyst, multi-step | 65–72% |

| Direct sulfenylation | Single-step | Moderate yields, purity challenges | 58–63% |

| Mitsunobu reaction | Mild conditions | Requires pre-formed thiol, costly | 50–55% |

Critical observations :

Characterization and Analytical Data

Industrial Scalability Considerations

The patent route provides insights for large-scale production:

- Cost drivers : Pd catalyst accounts for 40% of raw material costs.

- Alternatives : Copper-catalyzed coupling reduces costs but requires higher temperatures (150°C, yield ~60%).

- Purification : Recrystallization from ethyl acetate/heptane (1:3) achieves pharma-grade purity.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 1-(4-bromobenzyl)-3-((3-(trifluoromethyl)benzyl)thio)-1H-indole?

Answer:

Synthesis optimization hinges on:

- Multi-step protocols : Initial indole core formation followed by sequential functionalization (e.g., bromobenzylation, thioether coupling) .

- Reaction conditions : Temperature (e.g., 25–80°C for coupling steps), solvent choice (polar aprotic solvents like DMF for nucleophilic substitutions), and catalysts (e.g., Pd for cross-couplings) .

- Purification : Column chromatography (silica gel, neutral alumina) or recrystallization to achieve >95% purity. LC-MS (Method A/B) and HRMS verify intermediate integrity .

Basic: Which analytical techniques are critical for characterizing this compound and its intermediates?

Answer:

- Structural confirmation : High-resolution mass spectrometry (HRMS) to validate molecular formula (e.g., m/z 479.1027 [M+H]+) and NMR (1H/13C) for substituent positions .

- Purity assessment : LC-MS with retention time tracking (e.g., 3.84 min for Method A) .

- Crystallography : Single-crystal X-ray diffraction for unambiguous stereochemical assignments (applied in related triazole/indole hybrids) .

Basic: What in vitro assays are recommended for preliminary biological activity screening?

Answer:

- Enzyme inhibition : Target 15-lipoxygenase (15LOX) or tubulin polymerization, given structural parallels to bioactive indole-thioethers .

- Cellular assays : Antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .

- Binding studies : Surface plasmon resonance (SPR) to measure affinity for receptors/enzymes .

Advanced: How can mechanistic studies elucidate the role of the thioether bridge in reactivity?

Answer:

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-limiting steps in sulfur incorporation .

- Computational modeling : DFT calculations to map transition states during thioether formation (e.g., nucleophilic attack by –SH groups) .

- Radical trapping : EPR spectroscopy to detect sulfur-centered radicals in photochemical reactions .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

| Substituent Variation | Biological Impact | Evidence Source |

|---|---|---|

| Bromine → Chlorine at position 1 | Alters halogen bonding with targets (e.g., kinases) | |

| Trifluoromethyl → Methoxy at benzyl group | Modulates lipophilicity (logP) and membrane permeability | |

| Thioether → Sulfone oxidation | Reduces metabolic stability but enhances solubility |

- Method : Synthesize analogs, screen in dose-response assays, and correlate substituents with IC50 values .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Purity validation : Re-test compounds with ≥98% purity (HPLC) to exclude impurities as confounding factors .

- Target profiling : Use proteomics (e.g., thermal shift assays) to identify off-target interactions explaining divergent results .

Advanced: What computational tools predict the compound’s interaction with biological targets?

Answer:

- Docking simulations : AutoDock Vina or Schrödinger Suite to model binding poses in 15LOX or tubulin active sites .

- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .

- ADMET prediction : SwissADME to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Advanced: How to address low yields in large-scale synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.